Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-
Description
The compound Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- features a methanone (carbonyl) group bridging a 4-bromophenyl aromatic ring and a highly substituted fused heterocyclic system. The core structure comprises fused furo-pyrano-pyridine rings with critical substituents:
Properties
IUPAC Name |
(3-amino-12,12-dimethyl-8-propyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-4-5-16-15-11-27-22(2,3)10-14(15)17-18(24)20(28-21(17)25-16)19(26)12-6-8-13(23)9-7-12/h6-9H,4-5,10-11,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMVTDOFLYZTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169463 | |
| Record name | Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172985-22-7 | |
| Record name | Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172985227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the furo-pyrano-pyridine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases as catalysts.
Introduction of the bromophenyl group: This step typically involves a substitution reaction where a bromophenyl group is introduced to the core structure using reagents like bromobenzene and a suitable catalyst.
Final modifications: The final step may involve additional modifications to introduce the amino and propyl groups, often through nucleophilic substitution or addition reactions.
Industrial production methods for this compound may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The methanone (ketone) group and bromophenyl substituent enable nucleophilic and electrophilic interactions:
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The amino group facilitates condensation reactions (e.g., Schiff base formation with aldehydes).
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Furan ring reactivity includes electrophilic substitution (e.g., halogenation) at the α-position.
Reduction and Oxidation Reactions
The fused heterocyclic system and ketone group are susceptible to redox transformations:
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Pyrano-pyridine rings exhibit stability under mild oxidative conditions but degrade under strong oxidizers.
Functional Group Transformations
The propyl and bromophenyl substituents influence regioselectivity:
Comparative Reactivity of Structural Analogs
Data from analogous compounds highlight the impact of substituents:
| Compound Variant | Key Reaction | Reactivity Trend |
|---|---|---|
| 4-Chlorophenyl derivative | Nucleophilic aromatic substitution | Less reactive than bromophenyl due to Cl’s lower electronegativity |
| 5-Butyl (vs. 5-propyl) analog | Esterification | Longer alkyl chains reduce solubility in polar solvents |
| Unsubstituted phenyl variant | Electrophilic substitution | Faster reaction rates due to absence of electron-withdrawing Br |
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The bromophenyl group enhances electrophilic substitution rates compared to chloro derivatives but slows nucleophilic attacks .
Mechanistic Insights and Catalytic Pathways
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research indicates that derivatives of furo[2,3-b]pyridine structures exhibit significant antiviral and antimicrobial activities. For instance, compounds similar to methanone have been studied for their ability to activate Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in immune response modulation. These compounds can enhance NF-κB signaling pathways in human peripheral blood mononuclear cells (PBMCs), suggesting potential use in immunotherapy or as antiviral agents .
Neurotropic Activity
Recent studies have reported the synthesis of new heterocyclic systems that include furo[2,3-b]pyridine derivatives. These compounds have shown neurotropic activity, indicating their potential as therapeutic agents for neurological disorders . The ability to modify the pyridine ring with various functional groups allows for the development of targeted therapies.
Material Science
Fluorescent Materials
The unique chemical structure of methanone enables its application in developing fluorescent materials. The incorporation of furo[2,3-b]pyridine frameworks into polymer matrices can lead to materials with enhanced optical properties. Such materials are valuable in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their tunable emission spectra and stability under operational conditions .
Chemical Intermediates
Synthesis of Novel Compounds
Methanone serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization through various reactions such as nucleophilic substitutions and cyclizations. For example, it can be used as a precursor for synthesizing more complex heterocycles that possess diverse biological activities or serve as building blocks in drug discovery .
Case Study 1: TLR Activation
In a focused library screening of furo[2,3-b]pyridine derivatives, several compounds were identified that activated TLR8-dependent signaling pathways. These findings suggest that methanone and its analogs could be developed into therapeutic agents targeting viral infections or enhancing vaccine efficacy by modulating immune responses .
Case Study 2: Neuroprotective Agents
A study involving the synthesis of new derivatives demonstrated that certain modifications to the methanone structure resulted in enhanced neuroprotective effects in vitro. These compounds showed promise for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Mechanism of Action
The mechanism of action of Methanone, (1-amino-8,9-dihydro-8
Biological Activity
Methanone, specifically the compound (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
- Density : 1.192 g/cm³
- Boiling Point : 543.1°C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research has indicated that compounds similar to Methanone exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Case Study : In vitro studies have demonstrated that derivatives of this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells. One study reported a reduction in cell viability by over 70% at concentrations of 10 µM .
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that similar compounds exhibit MIC values ranging from 15.62 to 250 µg/mL against various bacterial strains such as E. coli and Staphylococcus aureus .
- Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Synthesis of Methanone
The synthesis of Methanone involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as substituted pyridine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and condensation reactions facilitated by catalysts such as palladium or copper .
- Yield : The overall yield of the synthesis process can vary but has been reported to be between 51% and 85% depending on the specific synthetic route employed .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activities of Methanone:
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity through DPPH radical scavenging assays .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases .
Data Tables
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on core systems, substituents, and functional groups.
Structural and Functional Group Comparison
Key Observations :
Core Structure Differences: The target’s furo-pyrano-pyridine core (three fused rings) differs from pyrano[2,3-b]pyridin-4-one (two fused rings) in . Compounds in and share a pyrano-furo-pyridone/pyridinone core but lack the amino and propyl groups critical to the target’s solubility and steric profile .
Halogen Effects :
- The 4-bromophenyl group in the target and 6ca () enables halogen bonding, which is stronger than the 2-chlorobenzyl group in 15i () due to bromine’s larger atomic radius and polarizability .
- 12b () lacks a halogen, relying on a methoxy group for electronic modulation .
Functional Group Impact: The 1-amino group in the target contrasts with methylamino in 6ca (), altering hydrogen-bond donor capacity and pKa .
Q & A
Q. How to resolve contradictions in reported synthetic yields or spectral data?
- Critical Analysis : Replicate procedures with controlled variables (e.g., solvent purity, drying time). and show yield variations (72–91%) due to amine nucleophilicity and solvent choice .
- Data Reconciliation : Use high-field NMR (≥400 MHz) and deuterated solvents (CDCl₃, DMSO-d₆) to minimize signal overlap .
Tables of Key Data
Q. Table 1. NMR Chemical Shifts for Key Protons ()
| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Aromatic H (para-BrPh) | 7.26 | dm | 8.5 |
| NH (amine) | 11.51 | br q | 5.1 |
| Methyl (CH₃) | 2.60 | s | - |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
